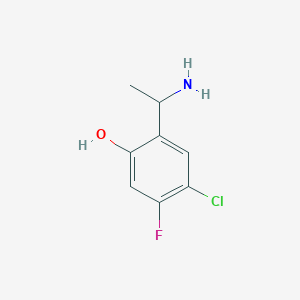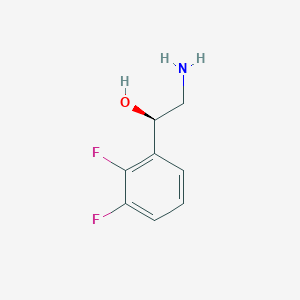![molecular formula C7H8N4O B13309850 (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial-scale production, the use of continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications in medicinal chemistry and material sciences.
Wissenschaftliche Forschungsanwendungen
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices.
Wirkmechanismus
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions result in the modulation of various signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: Another triazolopyridine derivative with similar biological activities.
1,2,4-Triazolo[4,3-A]pyridine: Known for its use in the design of efficient light-emitting materials.
1,2,4-Triazolo[1,5-A]pyridine: Used in drug design for its inhibitory effects on various enzymes.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both medicinal chemistry and material sciences.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-9-6-3-5(4-12)1-2-11(6)10-7/h1-3,12H,4H2,(H2,8,10) |
InChI-Schlüssel |
RGJQUYPNYKSPOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)N)C=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


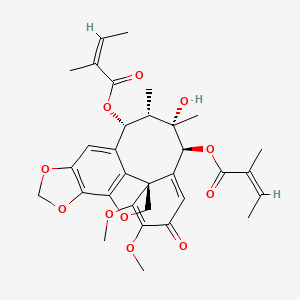

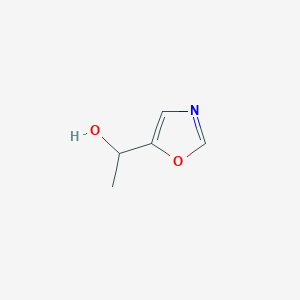
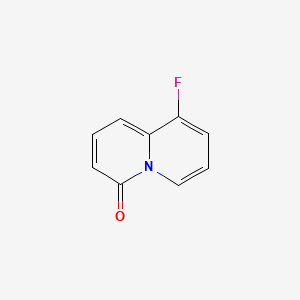
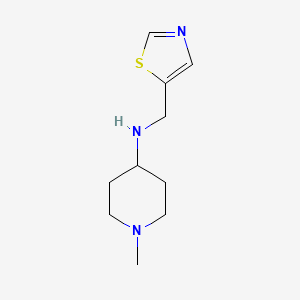
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)


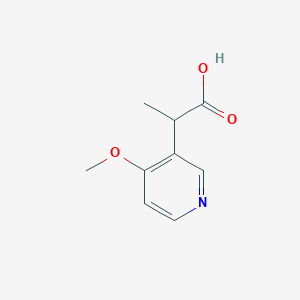
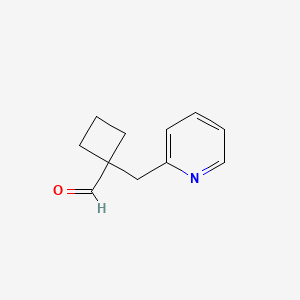

![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)
